2-(Butylamino)benzonitrile

Description

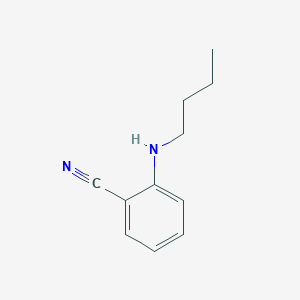

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(butylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,13H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOGMKBPRFJBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632626 | |

| Record name | 2-(Butylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5589-61-7 | |

| Record name | 2-(Butylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Properties and Synthesis of 2 Butylamino Benzonitrile

The chemical identity and synthetic accessibility of 2-(butylamino)benzonitrile are central to its utility in research and development.

| Property | Value |

| CAS Number | 5589-61-7 chemicalbook.comsynquestlabs.comguidechem.comambeed.combldpharm.comsigmaaldrich.com |

| Molecular Formula | C11H14N2 chemicalbook.comsynquestlabs.comguidechem.comambeed.combldpharm.com |

| Molecular Weight | 174.24 g/mol chemicalbook.comambeed.com |

| Boiling Point | 178-180 °C (at 6 Torr) guidechem.com |

| Flash Point | 146.0±23.2 °C (Predicted) guidechem.com |

A common and effective method for synthesizing this compound is the Buchwald-Hartwig coupling reaction. This palladium-catalyzed cross-coupling reaction involves the treatment of a halogen derivative, such as 2-bromobenzonitrile (B47965), with butylamine (B146782) in the presence of a suitable base and phosphine (B1218219) ligand. chemicalbook.com This method is known for its high yield and functional group tolerance. chemicalbook.com

Detailed Research Findings

Established Synthetic Routes to this compound

Direct Amination Approaches

Direct amination offers a straightforward method for the synthesis of this compound. This typically involves the reaction of a 2-halobenzonitrile, such as 2-bromobenzonitrile or 2-chlorobenzonitrile, with butylamine. These reactions often require elevated temperatures or the use of a catalyst to facilitate the nucleophilic aromatic substitution. evitachem.com For instance, the reaction of 2-aminobenzonitrile (B23959) with butylamine can be promoted under specific conditions to yield the desired product.

Another approach involves the reductive amination of a ketone or aldehyde precursor that contains the benzonitrile (B105546) group with butylamine. This method utilizes reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation to transform the intermediate imine into the final secondary amine product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have become a cornerstone for the formation of carbon-nitrogen bonds in modern organic synthesis, offering high efficiency and broad substrate scope.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for synthesizing aryl amines from aryl halides and amines. wikipedia.org This method has been successfully applied to the synthesis of this compound. A typical procedure involves reacting 2-bromobenzonitrile with butylamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

A specific example details the reaction of 2-bromobenzonitrile with butylamine using a catalyst system composed of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) as the ligand. chemicalbook.com The reaction is carried out in 1,4-dioxane (B91453) with cesium carbonate (Cs2CO3) as the base at 100°C, yielding this compound in high yield. chemicalbook.com The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. jk-sci.com

| Reagent | Role | Example |

| Aryl Halide | Starting material | 2-Bromobenzonitrile |

| Amine | Nucleophile | Butylamine |

| Palladium Catalyst | Facilitates C-N bond formation | Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) |

| Ligand | Stabilizes the catalyst | 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |

| Base | Deprotonates the amine | Cesium carbonate (Cs2CO3) |

| Solvent | Reaction medium | 1,4-Dioxane |

Table 1: Key Components in the Buchwald-Hartwig Synthesis of this compound. chemicalbook.comjk-sci.com

Multi-Step Conversions from Benzonitrile Precursors

Multi-step synthetic sequences starting from functionalized benzonitrile derivatives provide another avenue to this compound. For example, a multi-step process can be employed for the synthesis of related structures like 2-(butylamino)-5-nitrobenzonitrile. evitachem.com This involves the nitration of a benzonitrile derivative followed by amination. evitachem.com The nitro group can then be reduced to an amino group, which can be further modified. evitachem.com

Novel Synthetic Strategies and Methodological Advancements

Exploration of Alternative Starting Materials

Research into novel synthetic methods continues to expand the toolkit for organic chemists. While direct routes from 2-halobenzonitriles are common, other starting materials are being explored. For instance, the synthesis of related aminobenzonitriles has been achieved through copper-catalyzed N-arylation reactions. nih.gov Although not directly reported for this compound, this methodology could potentially be adapted.

Furthermore, the development of new catalyst systems, including those based on nickel, is providing alternative pathways for C-N bond formation. rsc.org Visible-light-promoted reactions are also emerging as a milder and more sustainable approach to amination reactions. rsc.org These advancements may offer future routes to this compound with improved efficiency and under more environmentally benign conditions.

Development of Green Chemistry Approaches for Synthesis

The synthesis of aminobenzonitriles, including this compound, has traditionally relied on methods that may involve harsh conditions or environmentally persistent reagents. The principles of green chemistry aim to mitigate these issues by designing more sustainable and efficient synthetic routes. nih.gov Key areas of development include the use of eco-friendly solvents, alternative energy sources, and recyclable catalysts.

One prominent green approach is the use of ionic liquids as recyclable reaction media. For the synthesis of benzonitriles from benzaldehydes, a novel route utilizes a hydroxylamine-based ionic salt which acts as a co-solvent, catalyst, and phase-separation agent. rsc.org This method eliminates the need for metal salt catalysts and simplifies product separation, as the ionic liquid can be easily recovered and reused. rsc.org While this has been demonstrated for the parent benzonitrile, its principles are applicable to substituted derivatives.

Microwave-assisted synthesis represents another significant advancement in green chemistry. mdpi.com Microwave irradiation can dramatically reduce reaction times compared to conventional heating, often leading to higher yields and fewer byproducts. beilstein-journals.org For N-alkylation reactions, such as the Buchwald-Hartwig coupling of 2-bromobenzonitrile with butylamine, microwave heating can provide a more energy-efficient alternative to prolonged heating at high temperatures. chemicalbook.comchemicalbook.com

Furthermore, advancements in catalysis focus on developing more robust and recyclable catalytic systems. The use of polymer-assisted synthesis or catalysts supported on materials like mesoporous silica (B1680970) allows for easy separation and reuse of the catalyst, minimizing waste. mdpi.com For palladium-catalyzed reactions common in the synthesis of this compound, developing heterogeneous catalysts that prevent metal leaching into the product is a key goal of green chemistry research.

Table 1: Comparison of Conventional vs. Green Synthesis Principles for Aminobenzonitriles This table is a conceptual representation based on green chemistry principles and is for illustrative purposes.

| Feature | Conventional Approach | Green Chemistry Approach | Potential Benefit |

|---|---|---|---|

| Solvent | Dioxane, Toluene | Water, Ionic Liquids, Supercritical CO₂ | Reduced toxicity and waste |

| Catalyst | Homogeneous (e.g., Pd₂(dba)₃/BINAP) | Heterogeneous, Recyclable Catalyst | Simplified purification, catalyst reuse |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound | Faster reaction times, lower energy use |

| Reagents | Use of strong, corrosive acids/bases | Use of milder reagents, enzymatic processes | Improved safety, less corrosion |

| Atom Economy | May involve protecting groups | One-pot, tandem, or multicomponent reactions | Higher efficiency, less waste |

Derivatization Strategies and Analogue Synthesis

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. These strategies typically target the position of the butylamino group on the ring, the alkyl chain itself, the amino group, or the benzonitrile core.

Synthesis of Positional Isomers and Alkyl Chain Variations

The biological and chemical properties of aminobenzonitriles can be significantly influenced by the substitution pattern on the aromatic ring. The synthesis of positional isomers, such as 3-(butylamino)benzonitrile (B15256178) and 4-(butylamino)benzonitrile, is therefore of considerable interest. These are typically prepared using methods analogous to the synthesis of the 2-substituted isomer, often starting from the corresponding 3- or 4-halobenzonitrile and coupling it with butylamine. chemicalbook.comacs.org For instance, 4-(tert-butylamino)benzonitrile (B14000136) has been synthesized from 4-fluorobenzonitrile. acs.org

Varying the length and structure of the N-alkyl substituent also provides a route to a wide array of analogues. The efficiency of intramolecular charge transfer (ICT) in 4-(dialkylamino)benzonitriles has been shown to increase with the length of the alkyl chain, from methyl to n-decyl. acs.orgacs.org Synthetically, these variations are achieved by selecting the appropriate primary or secondary amine for the initial coupling reaction. Analogues with branched alkyl chains, such as tert-butyl or isopropyl groups, have also been synthesized to study the steric effects on the molecule's properties. acs.orgwiley.com

Table 2: Examples of Positional Isomers and Alkyl Chain Analogues of Aminobenzonitriles

| Compound Name | Position of Amino Group | Alkyl Group(s) on Nitrogen | Reference |

|---|---|---|---|

| 2-(Dimethylamino)benzonitrile | 2 | Methyl | acs.org |

| 3-(Di-tert-butylamino)benzonitrile | 3 | tert-Butyl | acs.orgresearchgate.net |

| 4-(tert-Butylamino)benzonitrile | 4 | tert-Butyl | acs.org |

| 4-(Diethylamino)benzonitrile | 4 | Ethyl | acs.org |

| 4-(Di-n-propylamino)benzonitrile | 4 | n-Propyl | acs.org |

| 4-{[4-(Methylamino)butyl]amino}benzonitrile | 4 | 4-(Methylamino)butyl | molport.com |

Modifications of the Butylamino Group

The secondary amine functionality in this compound is a key site for further derivatization. Standard organic transformations can be applied to introduce a variety of functional groups.

N-Alkylation: The secondary amine can be further alkylated to yield tertiary amines. For example, the synthesis of 4-(di-tert-butylamino)benzonitrile was achieved from 4-(tert-butylamino)benzonitrile, demonstrating the feasibility of adding a second bulky alkyl group. acs.org

N-Acylation: Reaction with acyl chlorides or anhydrides can convert the amino group into an amide. This modification can alter the electronic properties of the molecule by changing the amino group from an electron-donating group to an electron-withdrawing group. For example, an amino group can be protected with acetyl chloride to produce an acetamido derivative for further transformation. acs.org

Formation of Complex Substituents: More complex side chains can be introduced. For instance, N-alkylation with functionalized alkyl halides, such as 2-(acetyloxy)ethyl, has been reported in related structures. vulcanchem.com Multicomponent reactions, like the Ugi reaction, can be employed to build complex amide structures starting from an amine, aldehyde, carboxylic acid, and isocyanide, offering a pathway to highly diverse derivatives. mdpi.commdpi.com

Table 3: Representative Modifications of the Amino Group This table provides examples of potential modifications based on standard chemical reactions and related compounds.

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| N-Alkylation | Iodomethane | -N(CH₃)(Butyl) |

| N-Arylation | Fluorobenzene (Buchwald-Hartwig) | -N(Phenyl)(Butyl) |

| N-Acylation | Acetyl chloride | -N(C(O)CH₃)(Butyl) |

| N-Sulfonylation | Tosyl chloride | -N(SO₂Tol)(Butyl) |

| Reductive Amination | Formaldehyde, NaBH(OAc)₃ | -N(CH₃)(Butyl) |

Further Functionalization of the Benzonitrile Core

The benzonitrile core itself, consisting of the aromatic ring and the nitrile group, can be functionalized to create another layer of structural diversity.

Reactions on the Aromatic Ring: The (butylamino) group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the positions ortho and para to the amino group (positions 4 and 6). However, the steric hindrance from the butylamino group may favor substitution at the less hindered para position. In related systems, substituents such as bromo and nitro groups have been successfully introduced onto the benzonitrile ring. vulcanchem.com

Modification of the Nitrile Group: The cyano group is a versatile functional handle. It can be:

Hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under acidic or basic conditions. atamanchemicals.com

Reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. wikipedia.org

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis of the intermediate imine. The addition of Grignard or organolithium reagents to 2-alkylamino benzonitriles has been used as a key step in the synthesis of quinazolines. wikipedia.orgnih.gov

Cyclization Reactions: The ortho relationship between the amino and nitrile groups allows for cyclization reactions to form fused heterocyclic systems. For example, 2-alkylamino benzonitriles can serve as precursors for the synthesis of quinazolines. nih.gov Similarly, treatment of 2-halobenzonitriles with sulfide (B99878) reagents can lead to the formation of benzo[b]thiophen-3-amines. clockss.org

Table 4: Examples of Functionalization of the Benzonitrile Core

| Reaction Type | Position of Reaction | Reagent Example | Resulting Structure/Group | Reference |

|---|---|---|---|---|

| Nitration | Aromatic Ring (position 4 or 6) | HNO₃/H₂SO₄ | Nitro group (-NO₂) | vulcanchem.com |

| Hydrolysis | Nitrile Group | H₃O⁺ / Heat | Carboxylic acid (-COOH) | atamanchemicals.com |

| Reduction | Nitrile Group | LiAlH₄ or H₂/Catalyst | Aminomethyl group (-CH₂NH₂) | wikipedia.org |

| Cyclization | Amino and Nitrile Groups | Grignard Reagent, then oxidation | Fused Quinazoline ring | nih.gov |

| Cyclization | Nitrile Group and ortho position | LDA after substitution at ortho-position | Fused Benzo[b]thiophene ring | clockss.org |

Chemical Transformations of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This polarity governs the primary modes of reactivity for this functional moiety, including nucleophilic additions, reductions, and hydrolysis.

The electrophilic carbon of the nitrile group readily participates in addition reactions with a variety of nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium compounds, are prominent examples. The addition of a Grignard reagent (R-MgX) to the nitrile results in the formation of an intermediate imine anion. libretexts.orgchemistrysteps.com Subsequent hydrolysis of this intermediate yields a ketone, a reaction that provides a valuable route for the synthesis of various carbonyl compounds. libretexts.orgmasterorganicchemistry.com For instance, the reaction of an aromatic nitrile with an organometallic reagent followed by an acidic workup leads to the corresponding ketone. libretexts.org

In a more complex transformation, the reaction of aromatic nitriles with allyl Grignard reagents can lead to the formation of tetrahydropyridine (B1245486) derivatives through a proposed metal-assisted aza-Diels-Alder reaction, highlighting the versatility of nucleophilic addition pathways. nih.gov

Furthermore, palladium-catalyzed reactions have been developed for the direct addition of arylboronic acids to unprotected 2-aminobenzonitriles. rsc.org This process, which tolerates a wide range of functional groups, results in the synthesis of 2-aminobenzophenones. The mechanism involves the formation of an aryl-palladium species which coordinates to the cyano group, followed by carbopalladation and subsequent hydrolysis of the resulting ketimine intermediate to furnish the benzophenone (B1666685) product. mdpi.com

Table 1: Nucleophilic Addition Reactions of the Nitrile Group

| Reaction Type | Reagent(s) | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| Grignard Reaction | R-MgX, then H₃O⁺ | Imine anion salt | Ketone |

| Palladium-Catalyzed Arylation | Ar-B(OH)₂, Pd catalyst | Ketimine complex | 2-Aminobenzophenone |

| Allylation | Allyl-MgBr, then H₂O | Iminic intermediate | Tetrahydropyridine derivative |

The nitrile group can be completely reduced to a primary amine. A common and effective method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.org The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org The initial addition forms an imine anion, which is then further reduced to a dianion. An aqueous workup subsequently protonates the dianion to yield the primary amine, (2-(butylamino)phenyl)methanamine. libretexts.orgopenstax.org

Catalytic hydrogenation is another important reductive pathway. Using molecular hydrogen (H₂) in the presence of metal catalysts such as palladium, platinum, or nickel can reduce nitriles to primary amines. researchgate.net However, selectivity can be a challenge, as the intermediate primary imine can react with the primary amine product to form a secondary imine, which is then reduced to a secondary amine. nih.gov Reaction conditions, including the choice of catalyst, solvent, and additives, can be optimized to favor the formation of the primary amine. For example, platinum-on-carbon catalysts in a two-phase solvent system with acidic additives have shown good selectivity for the formation of primary amines from benzonitriles. researcher.life

Table 2: Reductive Transformations of the Nitrile Group

| Reagent/Catalyst | Product | Reaction Type |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Chemical Reduction |

| DIBAL-H | Aldehyde | Partial Reduction |

| H₂ / Palladium on Carbon (Pd/C) | Primary Amine | Catalytic Hydrogenation |

| H₂ / Platinum on Carbon (Pt/C) | Primary Amine | Catalytic Hydrogenation |

| H₂ / Raney Nickel (Ra-Ni) | Primary Amine | Catalytic Hydrogenation |

Under acidic conditions, the nitrile is typically heated under reflux with a strong acid like hydrochloric acid. chemguide.co.uk The nitrogen atom is first protonated, activating the nitrile carbon toward nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid (2-(butylamino)benzoic acid) and an ammonium (B1175870) salt. semanticscholar.org

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521). commonorganicchemistry.com The hydroxide ion acts as the nucleophile, attacking the electrophilic nitrile carbon to form an imine anion, which tautomerizes to an amide. libretexts.org Continued heating in the basic medium hydrolyzes the amide to a carboxylate salt (sodium 2-(butylamino)benzoate). chemguide.co.uk It is noteworthy that the presence of the electron-donating amino group in compounds like p-aminobenzonitrile significantly slows the rate of alkaline hydrolysis. arkat-usa.org This suggests that the hydrolysis of this compound would also be relatively slow under these conditions. By carefully controlling the reaction conditions, such as using a low concentration of base and milder temperatures, it is possible to selectively stop the reaction at the amide stage (2-(butylamino)benzamide). semanticscholar.orgarkat-usa.org

Reactivity of the Butylamino Moiety

The secondary amine of the butylamino group possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. Its reactivity is a key feature of the molecule, allowing for a range of chemical modifications.

The nucleophilic nitrogen of the butylamino group can participate in various bond-forming reactions. It can undergo acylation with reagents like acid chlorides or anhydrides to form N-acyl derivatives (amides). cymitquimica.com Similarly, alkylation with alkyl halides can introduce a second alkyl group, converting the secondary amine into a tertiary amine. google.com

The butylamino group is also crucial in synthetic strategies for building more complex molecules. For example, the synthesis of this compound itself can be achieved via a palladium-catalyzed Buchwald-Hartwig amination, where butylamine is coupled with 2-bromobenzonitrile. chemicalbook.com Furthermore, in base-promoted reactions, the deprotonated amino group can act as a potent nucleophile. For instance, it can initiate an aza-Michael addition to an activated alkyne (ynone), leading to a cascade annulation reaction to form polysubstituted quinolines. cardiff.ac.uk

The basicity of the butylamino group in this compound is significantly influenced by its attachment to the aromatic ring. Unlike simple alkylamines, arylamines are considerably weaker bases. libretexts.org This reduced basicity is due to the delocalization of the nitrogen's lone pair of electrons into the benzene (B151609) ring's π-system, which stabilizes the lone pair and makes it less available for protonation. libretexts.org

This effect is further modulated by other substituents on the ring. The presence of the electron-withdrawing nitrile group (-CN) ortho to the amino group further decreases the electron density on the nitrogen, making the amine even less basic than aniline (B41778) itself. libretexts.orglibretexts.org In contrast, the nitrogen atom of the nitrile group is extremely weakly basic. Its lone pair resides in an sp-hybridized orbital, which has a high degree of s-character, holding the electrons closer to the nucleus and making them much less available for bonding to a proton. masterorganicchemistry.com Therefore, in an acidic medium, protonation will occur selectively at the nitrogen of the butylamino group.

Table 3: Comparison of Basicity

| Compound Type | Key Feature | Relative Basicity | pKa of Conjugate Acid (Approximate) |

|---|---|---|---|

| Alkylamine (e.g., Butylamine) | Localized lone pair | Strong | ~11 |

| Arylamine (e.g., Aniline) | Delocalized lone pair | Weak | ~4.6 libretexts.org |

| This compound | Delocalized lone pair, -CN group | Very Weak | < 4.6 |

| Nitrile (e.g., Benzonitrile) | sp-hybridized lone pair | Extremely Weak | ~ -10 masterorganicchemistry.com |

Aromatic Ring Functionalization and Substituent Effects

The reactivity of the aromatic ring in this compound is governed by the electronic interplay between its two key functional groups: the activating secondary amino group (-NHC₄H₉) and the deactivating nitrile group (-C≡N). The butylamino group is an electron-donating group (EDG) that increases the electron density of the benzene ring through resonance, thereby activating it towards electrophilic attack. ontosight.aiwikipedia.org Conversely, the nitrile group is a strong electron-withdrawing group (EWG) that deactivates the ring by pulling electron density away through both inductive and resonance effects. ontosight.ai This dual functionality creates a nuanced reactivity profile that can be exploited for selective chemical transformations.

In electrophilic aromatic substitution (EAS) , the activating effect of the amino group dominates, making the ring more nucleophilic than benzene itself. wikipedia.org The general mechanism for EAS involves a slow, rate-determining attack by an electrophile on the π-electron system of the ring to form a resonance-stabilized carbocation known as an arenium ion, followed by a rapid deprotonation to restore aromaticity. The butylamino group not only accelerates the reaction but also directs incoming electrophiles primarily to the ortho and para positions relative to itself. ontosight.ai

A practical example of this reactivity is the synthesis of derivatives like 2-(butylamino)-5-nitrobenzonitrile. The synthesis can involve the nitration of a benzonitrile derivative, an electrophilic substitution that introduces a nitro group onto the ring. rsc.org This is followed by a nucleophilic aromatic substitution (NAS) , where a nucleophile, in this case, butylamine, displaces a leaving group (such as a halogen) on the ring. rsc.org For NAS to occur, the aromatic ring must be activated by potent electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex). rsc.orgunimi.it The presence of the nitrile and nitro groups in the precursor facilitates this nucleophilic attack.

The general mechanism for the addition-elimination pathway of NAS involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion and temporarily disrupting the ring's aromaticity. This is typically the rate-determining step. rsc.org

Loss of the leaving group: The leaving group is expelled, and the aromaticity of the ring is restored. This step is generally fast. rsc.org

| Reaction Type | Reactants | Conditions | Product | Key Feature | Reference |

| Electrophilic Substitution | 5-Bromobenzonitrile | Conc. HNO₃, Conc. H₂SO₄ | 5-Bromo-2-nitrobenzonitrile | Nitration of the aromatic ring. | rsc.org |

| Nucleophilic Substitution | 5-Bromo-2-nitrobenzonitrile, Butylamine | Heating or catalyst | 2-(Butylamino)-5-nitrobenzonitrile | Displacement of bromide by butylamine. | rsc.org |

This table illustrates the sequential electrophilic and nucleophilic substitution reactions involved in synthesizing a derivative of this compound.

The regiochemical outcome of electrophilic substitution on this compound is a direct consequence of the directing effects of its substituents. The butylamino group is a powerful ortho, para-director, while the nitrile group is a meta-director. Due to the superior activating nature of the amino group, it dictates the position of substitution. Therefore, incoming electrophiles will be directed to the positions ortho (position 3) and para (position 5) to the amino group.

However, the substitution pattern is also influenced by steric factors. The presence of the butyl group on the nitrogen atom introduces significant steric hindrance. acs.org This bulkiness can impede the approach of an electrophile to the ortho position (position 3), which is adjacent to the already substituted position 2. Consequently, electrophilic attack is more likely to occur at the less sterically crowded para position (position 5). Studies on sterically hindered aminobenzonitriles, such as 4-(di-tert-butylamino)benzonitrile, have shown that bulky alkyl groups can cause the amino group to twist out of the plane of the benzene ring, which can affect the electronic delocalization and reactivity. researchgate.net

Role in Catalyst Design and Coordination Chemistry

Aminobenzonitrile derivatives are valuable in coordination chemistry and catalysis, serving both as ligands that bind to metal centers and as substrates in metal-catalyzed transformations. rsc.orgmdpi.com

This compound possesses two potential coordination sites: the lone pair of electrons on the nitrile nitrogen and the lone pair on the amino nitrogen. Nitriles are classified as L-type, charge-neutral Lewis bases that can coordinate to transition metals. wikipedia.org This coordination is known to activate the nitrile group, making its carbon atom more susceptible to nucleophilic attack, which is the basis for metal-catalyzed nitrile hydration reactions. wikipedia.org

Furthermore, the presence of the adjacent amino group allows this compound to act as a bidentate ligand, coordinating to a metal center through both the amino and nitrile nitrogens. Research on a related compound, 2-(3,5-di-tert-butyl-2-hydroxyphenyl amino) benzonitrile, has shown that it can act as a "non-innocent" ligand in a palladium(II) complex. rsc.org In this context, the ligand is not a simple spectator but actively participates in the catalytic cycle through its own redox activity, acting as an electron reservoir. rsc.org The coordination of aminobenzonitrile derivatives to transition metals like copper, cobalt, and palladium is a key step in various catalytic processes. acs.orgresearchgate.net

| Ligand Type | Coordination Site(s) | Metal Interaction | Implication | Reference |

| Monodentate | Nitrile Nitrogen | N≡C → Metal | Activation of nitrile group for nucleophilic attack. | wikipedia.org |

| Bidentate | Amino Nitrogen, Nitrile Nitrogen | N-H & N≡C → Metal | Formation of stable chelate complexes. | rsc.orgresearchgate.net |

| Non-innocent | Amino/Aromatic System | Ligand-based redox activity | Ligand participates in catalytic electron transfer. | rsc.org |

This table summarizes the potential ligand properties of this compound in transition metal complexes.

Derivatives of 2-aminobenzonitrile are important substrates in a variety of transition metal-catalyzed reactions for synthesizing complex organic molecules, particularly nitrogen-containing heterocycles. These reactions often proceed with high efficiency and selectivity under mild conditions. acs.orgmdpi.com

Examples of such catalytic applications include:

Palladium-catalyzed synthesis of 2-aminobenzophenones: Unprotected 2-aminobenzonitriles can react with arylboronic acids in a palladium-catalyzed direct addition to yield a range of 2-aminobenzophenones. rsc.org

Cobalt-catalyzed synthesis of quinazolinones: In a tandem reaction, 2-aminobenzonitriles can be converted into quinazolinones using a cobalt catalyst in an alcohol-water system. acs.org

Copper-catalyzed synthesis of Schiff bases: Visible light-induced, copper-catalyzed reactions between 2-aminobenzonitrile derivatives and acetophenones provide an efficient and environmentally friendly route to azomethine chromophores. researchgate.net

Manganese and Ruthenium-catalyzed synthesis of quinazolines: Other transition metals, including manganese and ruthenium, have been employed to catalyze the synthesis of quinazolines from 2-aminobenzylamine or alcohol precursors with nitriles. mdpi.com

These transformations highlight the utility of the this compound scaffold as a building block in modern organic synthesis, where transition metal catalysis enables the construction of pharmaceutically relevant structures. unimi.itmdpi.com

Spectroscopic Characterization and Advanced Analytical Techniques for Research

Vibrational Spectroscopic Analysis

Vibrational spectroscopy is a cornerstone for the structural characterization of molecules. By probing the discrete vibrational energy levels, techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer a unique fingerprint of the molecule, allowing for the identification of functional groups and the elucidation of its structural framework.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The resulting spectrum reveals the characteristic vibrational frequencies of the bonds within the molecule. For 2-(Butylamino)benzonitrile, the FT-IR spectrum is dominated by signals corresponding to the nitrile, amino, butyl, and phenyl groups.

Key characteristic absorption bands for this compound have been identified, providing clear evidence for its structural components. A prominent feature in the spectrum is the sharp and intense band corresponding to the C≡N (nitrile) stretching vibration, typically observed around 2220 cm⁻¹. Another significant peak is the N-H bending vibration of the secondary amine, which appears at approximately 1600 cm⁻¹. smolecule.com

A more detailed assignment of the principal vibrational modes, based on data for closely related benzonitrile (B105546) derivatives, is presented below. researchgate.netmdpi.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H Stretch | 3400-3300 | Medium | Stretching of the secondary amine N-H bond. |

| C-H Stretch (Aromatic) | 3100-3000 | Medium-Weak | Stretching vibrations of the C-H bonds on the benzene (B151609) ring. |

| C-H Stretch (Aliphatic) | 2960-2850 | Strong | Asymmetric and symmetric stretching of C-H bonds in the butyl group. |

| C≡N Stretch | ~2220 | Strong, Sharp | Characteristic stretching of the nitrile functional group. smolecule.com |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. |

| N-H Bend | ~1600 | Medium | Bending vibration of the secondary amine N-H bond. smolecule.com |

| C-N Stretch | 1350-1250 | Medium | Stretching of the aromatic carbon to nitrogen bond. |

| C-H Bend (Aromatic) | 900-675 | Strong | Out-of-plane bending of the C-H bonds on the benzene ring, indicative of the substitution pattern. |

These vibrational bands collectively confirm the presence of all the constituent functional groups of this compound and provide a basis for its structural verification.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint. While specific Raman spectroscopic data for this compound is not extensively documented, the expected spectrum can be inferred from the analysis of benzonitrile and its derivatives. researchgate.netresearchgate.net

The Raman spectrum would be expected to show a strong band for the C≡N stretch, typically around 2230 cm⁻¹, which is often more intense in Raman than in IR for nitriles. The aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, would also be prominent. The aliphatic C-H stretching and bending modes of the butyl group would also be observable.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|

| C≡N Stretch | ~2230 | Strong | Often the most characteristic peak for benzonitrile derivatives. |

| Aromatic C-H Stretch | 3080-3050 | Medium | Corresponds to the stretching of C-H bonds on the phenyl ring. |

| Ring Breathing (Trigonal) | ~1000 | Strong | A symmetric vibration of the benzene ring, characteristic of monosubstituted benzenes but influenced by the second substituent. |

| In-plane C-C-C Bend | ~620 | Medium | Deformation of the aromatic ring. |

| Aliphatic C-H Stretch | 2960-2870 | Strong | Stretching modes of the butyl group. |

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis, enabling unambiguous identification and structural confirmation of this compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule by examining the transitions between electronic energy levels. Techniques such as UV-Vis and fluorescence spectroscopy are crucial for understanding the light-absorbing and emitting properties of this compound, which are of interest for applications in materials science. smolecule.com

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of aminobenzonitrile derivatives is typically characterized by π-π* transitions within the aromatic system.

For derivatives of 2-(butylamino)cinchomeronic dinitrile, which are structurally related to this compound, the absorption spectra show long-wavelength absorption bands in the range of 402–410 nm. mdpi.com This absorption is attributed to an intramolecular charge transfer (ICT) transition, where the amino group acts as an electron donor and the nitrile group as an electron acceptor. It is expected that this compound would exhibit similar absorption characteristics, with bands corresponding to the π-π* transitions of the substituted benzene ring.

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. This technique provides information about the structure of the excited state and the efficiency of the emission process.

Research on 2-(butylamino)cinchomeronic dinitrile derivatives has shown that these compounds exhibit good photoluminescence properties. mdpi.com Their emission maxima are found in the blue region of the spectrum, between 429–452 nm. mdpi.com The presence of the 2-butylamino substituent is noted to be essential for the radiative relaxation from the excited state. mdpi.com For one such derivative, a high fluorescence quantum yield (Φs) of up to 63% was recorded. mdpi.comresearchgate.net It is plausible that this compound also possesses interesting fluorescence properties, driven by the ICT character of its excited state.

Solvatochromism is the phenomenon where the absorption or emission wavelength of a compound changes with the polarity of the solvent. This behavior is characteristic of molecules that have a significant difference in dipole moment between their ground and excited states, such as those exhibiting ICT.

Studies on a 2-butylamino-substituted dinitrile derivative demonstrated a noticeable solvatochromic effect. While the long-wavelength absorption band showed a slight red-shift with increasing solvent polarity, the fluorescence band was more significantly affected. The emission maximum shifted from 442 nm in a less polar solvent to 477 nm in a more polar one, spanning the blue to blue-green region of the spectrum. mdpi.com This positive solvatochromism indicates a more polar excited state, which is stabilized to a greater extent by polar solvents.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

|---|---|---|---|

| Toluene | 402 | 442 | 40 |

| Chloroform | 403 | 456 | 53 |

| Dichloromethane | 404 | 463 | 59 |

| Acetonitrile | 404 | 477 | 73 |

Data adapted from a study on a structurally related 2-butylamino-substituted dinitrile derivative, demonstrating its solvatochromic behavior. mdpi.com

The significant Stokes shift and its dependence on solvent polarity underscore the environmental sensitivity of the fluorophore, a property that is highly valuable in the design of chemical sensors and molecular probes. The data suggests that this compound likely exhibits similar sensitivity to its environment due to the inherent charge transfer characteristics of the aminobenzonitrile scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR are used to map out the proton and carbon frameworks of the molecule, respectively. Although specific experimental spectra for this compound are not widely published in peer-reviewed literature, the expected chemical shifts and coupling patterns can be reliably predicted based on the known effects of its functional groups and by comparison with structurally similar compounds.

In a ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the aromatic ring and those on the N-butyl group. The electron-donating nature of the amino group and the electron-withdrawing nature of the nitrile group influence the chemical shifts of the aromatic protons. The N-H proton is also observable, though its chemical shift can be variable.

The butyl chain protons would appear in the aliphatic region of the spectrum. The terminal methyl group (CH₃) is expected to be a triplet, coupled to the adjacent methylene (B1212753) group. The two internal methylene groups (CH₂-CH₂) would likely appear as complex multiplets, while the methylene group directly attached to the nitrogen atom (-NH-CH₂ -) would be deshielded and appear as a triplet, coupled to its neighboring methylene group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 6.5 - 7.5 | Multiplet |

| Amine (N-H) | 4.5 - 5.5 (variable) | Broad Singlet |

| N-CH₂ -CH₂-CH₂-CH₃ | 3.1 - 3.3 | Triplet |

| N-CH₂-CH₂ -CH₂-CH₃ | 1.5 - 1.7 | Multiplet |

| N-CH₂-CH₂-CH₂ -CH₃ | 1.3 - 1.5 | Multiplet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

A proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, eleven distinct signals are expected: six for the aromatic carbons (including the two carbons attached to the nitrile and amino groups), one for the nitrile carbon, and four for the carbons of the butyl group.

The nitrile carbon is characteristically found in the 115–120 ppm range. The aromatic carbons are influenced by the attached amino and nitrile groups, leading to a spread of signals in the aromatic region (typically 110-150 ppm). The carbon atom bonded to the nitrogen (C-N) would be the most downfield of the aromatic signals due to the deshielding effect of the nitrogen. The aliphatic carbons of the butyl chain would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C ≡N | 117 - 120 |

| Aromatic C -NH | 148 - 152 |

| Aromatic C -CN | 95 - 100 |

| Aromatic C-H | 110 - 135 |

| N-C H₂-CH₂-CH₂-CH₃ | 42 - 45 |

| N-CH₂-C H₂-CH₂-CH₃ | 30 - 33 |

| N-CH₂-CH₂-C H₂-CH₃ | 19 - 22 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and substituted benzenes.

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. For this compound, with the molecular formula C₁₁H₁₄N₂, the theoretical exact mass of the protonated molecular ion ([M+H]⁺) is 175.1230. The observation of an ion with this m/z value in an HRMS analysis would confirm the compound's elemental formula.

Table 3: HRMS Data for this compound

| Molecular Formula | Ion | Calculated m/z |

|---|

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), can further confirm the structure. A common fragmentation pathway for N-alkylated anilines is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. For this compound, this would result in the loss of a propyl radical (•C₃H₇), leading to a significant fragment ion. Other potential fragmentations include cleavage of the butyl chain at different points and loss of small neutral molecules.

X-Ray Crystallography for Solid-State Molecular Conformation

Currently, there are no publicly available crystal structure reports for this compound in crystallographic databases. Should a suitable single crystal of the compound be grown and analyzed, this technique would offer an unambiguous confirmation of its molecular structure. The data would reveal the planarity of the benzonitrile ring, the geometry around the nitrogen atom of the amino group, and the specific conformation (e.g., gauche, anti) of the butyl chain in the crystal lattice. Furthermore, it would provide insight into intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the packing of the molecules in the crystal.

Theoretical and Computational Chemistry

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are indispensable for understanding the electronic properties of a molecule, which dictate its reactivity, stability, and spectroscopic characteristics. For 2-(Butylamino)benzonitrile, these investigations would center on how the electron-donating butylamino group (-NH-C₄H₉) interacts with the electron-withdrawing nitrile group (-C≡N) through the aromatic benzene (B151609) ring.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. elixirpublishers.com This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. For this compound, a typical DFT study would involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface.

Functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are commonly used to predict a wide range of properties. researchgate.net These calculations can yield crucial data, including optimized geometric parameters (bond lengths and angles), Mulliken atomic charges, and the molecular electrostatic potential (MEP) map. The MEP map is particularly insightful, as it visualizes regions of positive and negative electrostatic potential on the electron density surface, highlighting likely sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Representative DFT-Calculated Properties for Aromatic Aminonitriles Note: The following data is illustrative for a molecule like this compound, based on typical results for similar compounds, as specific published data is unavailable.

| Property | Calculated Value | Significance |

|---|---|---|

| Dipole Moment | ~4.0 - 5.0 Debye | Indicates a high degree of molecular polarity. |

| Energy of HOMO | ~ -6.5 eV | Relates to the molecule's ability to donate an electron. |

| Energy of LUMO | ~ -1.5 eV | Relates to the molecule's ability to accept an electron. |

| HOMO-LUMO Gap | ~ 5.0 eV | Correlates with chemical reactivity and kinetic stability. scirp.org |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), offer a higher level of theory. nist.gov These methods are computationally more demanding than DFT but can provide benchmark results for electronic properties. rsc.org They are particularly useful for studying systems where DFT might be less reliable, such as in describing weak interactions or excited states. nih.gov For this compound, ab initio calculations would serve to validate the results obtained from DFT and provide a more profound understanding of electron correlation effects.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are much faster and can be applied to very large molecular systems or for preliminary conformational searches before applying more rigorous methods.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. nih.gov

For this compound, the HOMO is expected to be primarily localized on the electron-rich butylamino group and the benzene ring, while the LUMO would be concentrated on the electron-withdrawing nitrile group. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a large HOMO-LUMO gap implies higher stability. irjweb.com This energy gap is fundamental to understanding the molecule's electronic transitions and its potential as a bioactive agent, as intramolecular charge transfer often depends on this value. researchgate.net

Molecular Geometry and Conformation Analysis

The three-dimensional structure of this compound is not rigid. Rotation around single bonds allows the molecule to adopt various spatial arrangements, or conformations, each with a different energy.

The conformational landscape of this compound is primarily defined by the rotation around the C(phenyl)-N bond and the single bonds within the butyl chain. unacademy.com A systematic conformational analysis would involve rotating these bonds incrementally and calculating the energy of each resulting structure. This process maps out the potential energy surface of the molecule, revealing the various stable conformers (energy minima) and the transition states (saddle points) that separate them.

For the butyl group, conformers such as anti and gauche arrangements around the C-C bonds are expected. bris.ac.uk The orientation of the entire butyl group relative to the benzonitrile (B105546) moiety is also critical. Energy minimization calculations, typically performed using DFT, would identify the most stable conformer, known as the global minimum, which is the structure the molecule is most likely to adopt. unacademy.com

Torsional angles, also known as dihedral angles, are the specific angles of rotation around bonds that define a molecule's conformation. wikipedia.orgproteinstructures.com Key torsional angles in this compound include the C(phenyl)-C(phenyl)-N-C(butyl) angle, which describes the orientation of the amino group relative to the ring, and the C(phenyl)-N-C(butyl)-C(butyl) angle, which defines the start of the butyl chain's conformation. ucl.ac.uk

A critical aspect of the conformation of this compound is the potential for an intramolecular hydrogen bond between the hydrogen atom on the secondary amine and the nitrogen atom of the nitrile group. mdpi.com The formation of such a bond would significantly stabilize a specific planar or near-planar conformation, restricting rotation around the C-N bond. mdpi.comnih.gov Computational studies on similar 2-substituted anilines have shown that such intramolecular interactions play a crucial role in determining the preferred molecular geometry. mdpi.com The strength and existence of this bond can be investigated by analyzing the distance between the donor (N-H) and acceptor (N≡C) atoms and through methods like Natural Bond Orbital (NBO) analysis.

Table 2: Key Torsional Angles in this compound Note: These values represent a hypothetical low-energy conformer, potentially stabilized by an intramolecular hydrogen bond. Specific values would require dedicated computational analysis.

| Atoms Defining the Angle | Hypothetical Angle (Degrees) | Description |

|---|---|---|

| C1-C2-N-C7 | ~0° or ~180° | Defines the planarity of the amino group with the benzene ring. |

| C2-N-C7-C8 | ~180° (anti) | Describes the orientation of the first part of the butyl chain (antiperiplanar is often lowest in energy). unacademy.com |

| N-C7-C8-C9 | ~60° (gauche) or ~180° (anti) | Describes the conformation of the butyl chain. |

Photophysical Process Modeling

Computational studies are essential for understanding the behavior of this compound upon absorption of light. These models help in deciphering the mechanisms of energy dissipation, such as fluorescence and internal conversion, which are governed by electronic transitions and structural rearrangements in the excited state.

Intramolecular Charge Transfer (ICT) Phenomena

A predominant photophysical process in aminobenzonitriles is Intramolecular Charge Transfer (ICT). acs.org Upon photoexcitation, the molecule transitions from the ground state (S₀) to a locally excited (LE) state. In polar solvents, the molecule can then relax into a more stable, highly polar ICT state, which is characterized by a significant separation of charge between the amino (donor) and benzonitrile (acceptor) moieties. nih.gov

The most widely accepted model for this phenomenon is the Twisted Intramolecular Charge Transfer (TICT) model. scispace.com This model posits that the formation of the ICT state is accompanied by the twisting of the C-N bond connecting the amino group to the phenyl ring, leading to a perpendicular geometry. This rotation decouples the p-orbitals of the donor and acceptor groups, which facilitates a more complete charge transfer.

Table 1: Calculated Dipole Moments for Different Electronic States of DMABN

| Electronic State | Dipole Moment (Debye) | Description |

|---|---|---|

| Ground State (S₀) | ~6.6 D | The equilibrium charge distribution in the non-excited molecule. |

| Locally Excited (LE) State | ~9.9 D | An excited state where the electron density is similar to the ground state, but at a higher energy. |

| Intramolecular Charge Transfer (ICT) State | ~17 D | A highly polar excited state formed after geometric relaxation (twisting), with significant charge separation. |

(Data is for the model compound DMABN and serves to illustrate the ICT phenomenon). nih.gov

Dual-State Emission Mechanistic Studies

The direct experimental evidence for the ICT phenomenon is the observation of dual-state emission in many aminobenzonitriles. nih.gov This refers to the presence of two distinct fluorescence bands in the emission spectrum. The higher-energy, "normal" fluorescence originates from the LE state, while the lower-energy, red-shifted "anomalous" emission comes from the relaxed ICT state.

The mechanism is computationally modeled by examining the potential energy surfaces of the excited states. After excitation to the LE state, the molecule can either fluoresce directly back to the ground state or overcome a small energy barrier to relax into the ICT state, from which it can also fluoresce. The relative intensity of the two emission bands is highly dependent on solvent polarity and temperature. Polar solvents preferentially stabilize the highly polar ICT state, lowering its energy relative to the LE state and thus favoring the red-shifted emission. scispace.comresearchgate.net

Computational studies show that a key requirement for dual fluorescence is a small energy gap between the LE and ICT states, which allows for efficient population of the ICT state following initial excitation. nih.govresearchgate.net The butyl group in this compound can influence the steric and electronic environment, potentially affecting the energy barrier and the relative stability of the LE and ICT states compared to smaller analogs like DMABN.

Reaction Mechanism Elucidation

Transition State Characterization and Reaction Pathways

A common and synthetically important reaction involving this compound is its formation via the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide (e.g., 2-bromobenzonitrile) with an amine (n-butylamine).

The catalytic cycle is complex and has been extensively studied using computational methods. The generally accepted mechanism involves several key steps:

Oxidative Addition: A Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.

Reductive Elimination: The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the Pd(0) catalyst.

DFT calculations are employed to map the potential energy surface of this entire catalytic cycle. By calculating the free energies of all intermediates and transition states, chemists can determine the reaction pathway and identify the rate-limiting step. For instance, studies on similar cross-coupling reactions have calculated the activation barriers for each elementary step, providing a quantitative understanding of the reaction kinetics. researchgate.net This allows for the rational design of more efficient catalysts and the optimization of reaction conditions.

Computational Prediction of Reactivity and Selectivity

The reactivity of this compound in various chemical reactions can be predicted using a range of computational descriptors derived from its calculated electronic structure. These methods provide insights into how the molecule will interact with other reagents, such as electrophiles and nucleophiles.

Key computational descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The distribution of these orbitals on the molecule shows the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It visually identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack.

Quantum Chemical Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity. Recent studies have also utilized DFT to calculate the activation energies for the reaction of nitriles with biological nucleophiles, providing a powerful tool for predicting potential covalent interactions and toxicity. nih.gov

Table 2: Common Computational Descriptors for Reactivity Prediction

| Descriptor | Information Provided | Predicted Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates greater nucleophilicity (electron-donating ability). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates greater electrophilicity (electron-accepting ability). |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites. |

| Hirshfeld Charges | Calculated atomic charges. | Predicts regioselectivity by identifying the most positively or negatively charged atoms. epa.gov |

These computational tools allow for the in silico screening of the reactivity of this compound, guiding synthetic planning and helping to anticipate its behavior in complex chemical and biological systems.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. For this compound, theoretical methods can be employed to calculate its vibrational and electronic spectra. These predictions, when compared with experimental findings, allow for a detailed assignment of spectral features and a deeper understanding of the molecule's structure and electronic properties. The accuracy of these predictions is highly dependent on the chosen computational method, including the level of theory and the basis set.

Vibrational Frequency Calculations

The prediction of vibrational spectra, corresponding to infrared (IR) and Raman spectroscopy, is a standard application of computational quantum chemistry. These calculations can determine the frequencies of the normal modes of vibration for a molecule in its ground electronic state.

Methodology

Density Functional Theory (DFT) is the most common and effective method for calculating the vibrational frequencies of organic molecules. The process begins with the optimization of the molecule's geometry to find its lowest energy structure. Following optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates. The results provide a set of vibrational frequencies and their corresponding IR intensities and Raman activities.

Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with Pople-style basis sets like 6-311++G(d,p) are widely used for this purpose as they provide a good balance between accuracy and computational cost. nih.gov

Correlation with Experimental Data

Calculated vibrational frequencies are often systematically higher than experimental values. This discrepancy arises primarily from the harmonic approximation used in the calculations, which neglects the anharmonicity of real molecular vibrations, and from imperfections in the approximate exchange-correlation functional and basis set. To improve the agreement with experimental data, the computed frequencies are often multiplied by an empirical scaling factor, which is specific to the level of theory used. For the B3LYP method, scaling factors are typically in the range of 0.96-0.98. nih.gov

Due to a lack of specific published experimental and computational vibrational data for this compound, the table below presents an illustrative comparison for a related compound, 2-amino-4-chlorobenzonitrile (B1265954), to demonstrate the correlation between theoretical and experimental values. The assignments are based on Potential Energy Distribution (PED) analysis.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for an Exemplary Aminobenzonitrile Derivative Data presented for 2-amino-4-chlorobenzonitrile as an illustrative example.

| Experimental FT-IR (cm⁻¹) analis.com.my | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |

| 3452 | - | 3480 | N-H Asymmetric Stretching |

| 3363 | - | 3385 | N-H Symmetric Stretching |

| 3070 | 3075 | 3072 | C-H Aromatic Stretching |

| 2211 | 2215 | 2225 | C≡N Nitrile Stretching |

| 1630 | 1632 | 1635 | N-H Scissoring |

| 1595 | 1598 | 1600 | C=C Aromatic Ring Stretching |

| 1475 | 1478 | 1480 | C=C Aromatic Ring Stretching |

| 1310 | 1312 | 1315 | C-N Stretching |

| 825 | 828 | 830 | C-H Out-of-plane Bending |

| 782 | - | 785 | C-Cl Stretching |

Electronic Excitation Energy Predictions

Computational methods can also predict the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of electronic transitions from the ground state to various excited states.

Methodology

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic excitation energies and oscillator strengths of medium-sized organic molecules. elixirpublishers.comresearchgate.net The calculation is typically performed on the optimized ground-state geometry and provides a list of vertical excitation energies, which correspond to transitions without a change in molecular geometry (Franck-Condon principle). The oscillator strength is a theoretical measure of the intensity of an electronic transition.

The choice of functional is crucial for the accuracy of TD-DFT calculations. acs.org For many applications, hybrid functionals like B3LYP, PBE0, and CAM-B3LYP are used. The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is important for correlating calculated spectra with experimental data obtained in solution. rsc.org

Correlation with Experimental Data

The output of a TD-DFT calculation includes the excitation energy (in eV) and the corresponding wavelength (in nm) for each transition, along with its oscillator strength. Transitions with high oscillator strengths are expected to correspond to the major absorption bands observed in an experimental UV-Vis spectrum.

Table 2: Predicted Electronic Excitation Energies and Wavelengths for Benzonitrile Data for the parent compound benzonitrile is provided as a reference to illustrate the methodology.

| Excited State | Transition Character | Calculated Vertical Excitation Energy (eV) researchgate.net | Calculated Wavelength (nm) | Oscillator Strength | Experimental λmax (nm) |

| S1 | π → π | 4.59 | 270 | 0.02 | 274 |

| S2 | π → π | 5.41 | 229 | 0.25 | 224 |

This theoretical data for benzonitrile shows good agreement with the experimental spectrum, demonstrating the predictive power of TD-DFT. researchgate.net For this compound, similar calculations would be expected to accurately predict the positions of its principal absorption maxima.

Advanced Research Applications and Potential Functional Materials

Applications in Advanced Materials Science

The combination of an aromatic nitrile system and a flexible alkylamine chain in 2-(Butylamino)benzonitrile makes it a candidate for investigation in several areas of materials science.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The benzonitrile (B105546) moiety is a well-known electron-deficient group, a property that is frequently exploited in the design of materials for organic electronics. In the context of OLEDs, materials with distinct electron-donating and electron-accepting (donor-acceptor) components are crucial for achieving efficient charge transport and emission. Benzonitrile derivatives have been successfully utilized as the acceptor unit in thermally activated delayed fluorescence (TADF) emitters, which are a cornerstone of modern high-efficiency OLEDs. rsc.orglu.lvlu.lv

While specific studies on this compound for OLEDs are not prominent, its structure suggests potential. The benzonitrile part could serve as the electron-accepting core, while the butylamino group acts as a mild electron donor. This intrinsic donor-acceptor character could be a foundation for more complex designs of emissive or charge-transport materials. Research on other aminobenzonitriles has shown that photoexcitation can lead to interesting photophysical properties, although photodegradation can be a concern that requires careful molecular engineering to mitigate. nih.gov The development of advanced optoelectronic materials often leverages hot excitons or carriers, and understanding the fundamental photophysical processes in molecules like this compound could contribute to this field. rsc.org

Table 1: Potential Roles of Functional Groups in this compound in Optoelectronics

| Functional Group | Property | Potential Application in OLEDs/Optoelectronics |

|---|---|---|

| Benzonitrile | Electron-accepting (acceptor) | Core component of TADF emitters, electron transport materials. |

| Butylamino | Electron-donating (donor) | Modulation of electronic properties, charge transfer characteristics. |

| Alkyl Chain | Flexibility, solubility | Improves processability and film formation of organic semiconductor materials. |

Development of Liquid Crystalline Materials

The nitrile or cyano (-C≡N) group is a staple in the field of liquid crystals due to its large dipole moment and linear geometry, which promote the formation of ordered mesophases. wikipedia.org Classic examples include the cyanobiphenyls, which were foundational to the development of liquid crystal displays (LCDs). The polarity of the nitrile group helps in creating the necessary intermolecular interactions for liquid crystalline alignment. researchgate.nettandfonline.com

Molecules based on 2,3,4-trihydroxy benzonitrile have been shown to form room temperature nematic phases. researchgate.net Furthermore, the introduction of a photoresponsive diazenyl spacer into a cyanoazobenzene core has been explored for creating photoresponsive liquid crystalline materials. mdpi.com Given this precedent, this compound could be envisioned as a precursor or a building block for more complex liquid crystalline structures. The combination of the rigid benzonitrile core with the flexible butyl chain is a common design motif in calamitic (rod-shaped) liquid crystals. Further chemical modification could potentially lead to novel materials with specific mesophase behaviors.

Polymer Chemistry and Monomer Utilization

In polymer chemistry, this compound presents possibilities as both a monomer and a modifying agent. The amine group can participate in various polymerization reactions. For instance, n-butylamine is used in the synthesis of dual covalent adaptable networks, where it reacts with acrylates via aza-Michael addition. rsc.orgresearchgate.net This suggests that the primary amine of this compound could be similarly employed to incorporate the benzonitrile functionality into a polymer backbone.

The nitrile group itself can undergo polymerization, although this is less common. mdpi.com More frequently, nitrile-containing polymers like polyacrylonitrile (B21495) are synthesized from vinyl monomers. However, a patent for p-aminobenzonitrile mentions its use in preparing methacrylic acid monomers, indicating a pathway for incorporating aminobenzonitrile structures into polymers. google.com The presence of both a reactive amine and a polar nitrile group could lead to polymers with interesting thermal or electronic properties. For example, n-butylamine is a precursor to n-butylbenzenesulfonamide, which is used as a plasticizer for nylon. nbinno.comwikipedia.org

Covalent Organic Frameworks (COFs) and Porous Materials Linkers

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks (linkers) connected by covalent bonds. The properties of COFs are directly determined by the geometry and functionality of their linkers. Amine-functionalized and aldehyde-functionalized molecules are common linkers for the synthesis of highly stable imine-linked COFs. acs.org

While this compound itself is not a typical bifunctional or trifunctional linker required for forming extended 2D or 3D frameworks, its components are relevant to COF chemistry. Amines are crucial for forming imine, imide, and other linkages. Nitrile-functionalized linkers can also be used to construct COFs, often through trimerization to form triazine rings. cd-bioparticles.net Therefore, this compound could serve as a "capping" agent to control crystal growth or to functionalize the pores of a COF post-synthetically. Alternatively, derivatives of this molecule, with additional reactive groups, could be designed as novel linkers for COFs.

Contributions to Medicinal Chemistry Research

The true value of this compound in the life sciences likely lies in its utility as a starting material or intermediate for the synthesis of more complex, biologically active molecules.

Scaffold Design for Novel Bioactive Molecules

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The 2-aminobenzonitrile (B23959) framework is a well-established precursor for the synthesis of several important heterocyclic scaffolds. researchgate.net

Notably, 2-aminobenzonitriles are key starting materials for the synthesis of quinazolinones and quinolines. rsc.orgconnectjournals.com Quinazolin-4(3H)-one and its derivatives are of great interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties. nih.govmdpi.com The synthesis often involves the reaction of a 2-aminobenzonitrile with an alcohol or aldehyde. rsc.orgresearchgate.net

Table 2: Bioactive Heterocycles Synthesized from 2-Aminobenzonitrile Scaffolds

| Precursor Scaffold | Reaction Partners | Resulting Bioactive Core | Reported Biological Activities |

|---|---|---|---|

| 2-Aminobenzonitrile | Alcohols, Aldehydes | Quinazolinone | Anticancer, Anti-inflammatory, Antibacterial mdpi.com |

| 2-Aminobenzonitrile | Aldehydes, Ketones | Quinoline (B57606) | Antimalarial, Anticancer, Antimicrobial connectjournals.comnih.gov |

| 2-Aminobenzonitrile | Cyclic Ketones | Tacrine Analogues | Acetylcholinesterase Inhibition researchgate.net |

The butylamino group in this compound would be incorporated into the final structure, providing a lipophilic handle that could influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidate. This makes this compound a valuable and specialized building block for creating libraries of novel quinazolinone and quinoline derivatives for drug discovery programs. The 2-aminobenzothiazole (B30445) scaffold, which shares structural similarities, is also a privileged structure in medicinal chemistry, particularly in the design of anticancer agents. researchgate.netnih.gov This further highlights the importance of amino-aromatic structures in the development of new therapeutics.

Precursor Role in the Synthesis of Diverse Chemical Entities

This compound is a valuable precursor in organic synthesis due to its unique structural arrangement, featuring a nucleophilic secondary amine and a nitrile group ortho to each other on a benzene (B151609) ring. This configuration allows it to serve as a versatile scaffold for the development of a wide range of more complex molecules, particularly heterocyclic compounds. The presence of these two reactive functional groups in proximity facilitates intramolecular cyclization reactions and allows for tandem or one-pot syntheses, which are efficient methods for building molecular complexity.

The compound's utility lies in its ability to participate in reactions that simultaneously engage both the amino and nitrile functionalities. For instance, the nitrile group can undergo hydration, reduction, or cycloaddition, while the amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions. This dual reactivity makes it a key starting material for constructing fused ring systems, which are common motifs in pharmaceuticals and functional materials. Research has demonstrated its potential as a foundational element for producing derivatives such as quinazolines, quinazolinones, and triazines, which are then explored for various advanced applications.

Investigation of Molecular Interactions with Biological Targets

Derivatives of this compound have been the subject of computational studies to investigate their potential as therapeutic agents by examining their interactions with specific biological targets. These in silico methods, such as molecular docking, provide insight into the binding affinity and orientation of a molecule within the active site of a protein, guiding the design of more potent and selective inhibitors.